molecular formula C13H26N2O4 B558580 (S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate CAS No. 190447-69-9

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate

Cat. No. B558580
M. Wt: 274.36 g/mol
InChI Key: VTAQKRDOQHUEKC-VIFPVBQESA-N
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Description

“(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate”, also known as “(S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid”, is a chemical compound with the molecular formula C9H18N2O4 . It is also referred to by several synonyms such as boc-l-2,4-diaminobutyric acid, boc-dab-oh, s-4-amino-2-tert-butoxycarbonyl amino butanoic acid, and others .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Key: MDCPCLPRWLKUIQ-LURJTMIESA-N . The SMILES representation is: CC©©OC(=O)NC(CCN)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.253 g/mol . It appears as a crystal-powder at 20°C . It has a melting point of 202°C .

Scientific Research Applications

  • Collagen Cross-Link Synthesis : This compound serves as a key intermediate for preparing collagen cross-links, such as pyridinoline and deoxypyridinoline, which are significant in bone and cartilage research (Adamczyk, Johnson, & Reddy, 1999).

  • Molecular and Crystal Structure Analysis : It's used to study the conformation-stabilizing function of weak intermolecular bonding in molecular and crystal structures (Kozioł et al., 2001).

  • Fluorine NMR Probes in Medicinal Chemistry : Modified versions of this compound, such as perfluoro-tert-butyl 4-hydroxyproline, are used in 19F NMR for studying peptide structures, suggesting their application in probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • Acylation of Amines : tert-Butyl aminocarbonate, a derivative, is used for the rapid acylation of amines in both organic and aqueous solutions (Harris & Wilson, 1983).

  • Synthesis of N-Protected Amino Acid Esters : This compound is employed in synthesizing N-protected amino acid esters, like tert-butyl esters, using urethane N-protected carboxyanhydrides (Chevallet et al., 2004).

  • Asymmetric Hydrogenation in Pharmacology : Its derivatives are used in the asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores, important in drug development (Kubryk & Hansen, 2006).

  • Transition Metal Complexes Synthesis : It serves as a precursor in preparing transition metal complexes with potential applications in coordination chemistry (Musluoǧlu & Bekaroğlu, 1996).

  • Efficient One-Pot Synthesis in Biochemistry : Used for one-pot synthesis of collagen cross-links in bone tissue, demonstrating its utility in biochemistry and pharmaceuticals (Adamczyk, Johnson, & Reddy, 2000).

properties

IUPAC Name

tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAQKRDOQHUEKC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RB Murphy, S Tommasi, BC Lewis, AA Mangoni - Molecules, 2016 - mdpi.com
Dimethylarginine dimethylaminohydrolase (DDAH) is a highly conserved hydrolytic enzyme found in numerous species, including bacteria, rodents, and humans. In humans, the DDAH-…
Number of citations: 32 www.mdpi.com

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